2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrazole ring and an isoindole-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the condensation of 3-acetoacetyl-2H-chromen-2-one with semicarbazide under specific conditions. For instance, a mixture of 3-acetoacetyl-2H-chromen-2-one (0.2 g, 0.87 mmol), semicarbazide (0.1 g, 0.87 mmol), and ethanol (2 mL) is heated to 160°C at a pressure of up to 20 atm for 5 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrazole ring and isoindole-dione structure can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an androgen receptor antagonist, which could be useful in the treatment of prostate cancer.
Biological Research: It is used to investigate the biological activities of pyrazole derivatives, including their anti-proliferative effects on cancer cells.
Pharmaceutical Development: The compound serves as a scaffold for designing new drugs with improved efficacy and safety profiles.
Chemical Biology: Researchers use the compound to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as androgen receptors. By binding to these receptors, the compound can inhibit their activity, leading to reduced proliferation of cancer cells. The exact molecular pathways involved in this process are still under investigation, but it is believed that the compound interferes with the signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives: These compounds also feature a pyrazole ring and have been studied for their anti-proliferative activities against cancer cells.
3-(5-methyl-1H-pyrazol-3-yl)-2H-chromen-2-one: This compound combines a pyrazole ring with a chromenone structure and exhibits unique biological activities.
Uniqueness
2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a pyrazole ring and an isoindole-dione structure
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C12H13N3O2/c1-7-6-10(14-13-7)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-3,6,8-9H,4-5H2,1H3,(H,13,14) |
InChI Key |
YGVMJZIRNDXQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)N2C(=O)C3CC=CCC3C2=O |
Origin of Product |
United States |
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